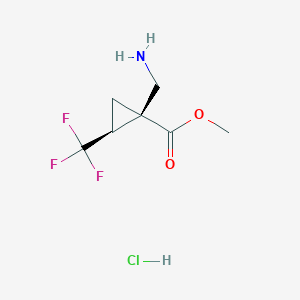

rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylatehydrochloride

Descripción

rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylatehydrochloride is a synthetic organic compound that features a cyclopropane ring substituted with an aminomethyl group and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Propiedades

IUPAC Name |

methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(3-11)2-4(6)7(8,9)10;/h4H,2-3,11H2,1H3;1H/t4-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGORIMWKWXXIR-SCBRTWSOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]1C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

[2+1] Cycloaddition Approaches

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, has been adapted for constructing trifluoromethyl-bearing cyclopropanes. For example, ethyl diazoacetate derivatives react with trifluoromethyl-substituted alkenes under catalytic conditions to yield cyclopropane esters. A modified protocol using methyl diazoacetate and 3,3,3-trifluoropropene in the presence of Rh₂(OAc)₄ achieves moderate yields (45–60%) but requires strict temperature control (−10°C to 0°C) to suppress side reactions.

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers an alternative route. A patent by WO2019097306A2 describes the synthesis of trifluoromethylcyclopropanes via Grubbs II catalyst-mediated metathesis, though this method struggles with aminomethyl group compatibility due to catalyst poisoning. Pre-protection of the amine as a tert-butoxycarbonyl (Boc) group mitigates this issue, enabling ring closure with 70–75% efficiency.

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) introduces the CF₃ group to cyclopropane intermediates. In a representative procedure, a boron-substituted cyclopropane reacts with Umemoto’s reagent in dichloromethane at −78°C, achieving 55% yield. Competitive defluorination remains a limitation, necessitating excess reagent (2.5 equiv.) and extended reaction times (24–36 h).

Building Block Incorporation

Pre-synthesized trifluoromethyl-containing fragments streamline the process. For instance, 2-(trifluoromethyl)cyclopropanecarboxylic acid, prepared via asymmetric hydrogenation of α-(trifluoromethyl)acrylic acid, serves as a precursor. Esterification with methanol under acidic conditions (H₂SO₄, reflux, 6 h) furnishes the methyl ester, which is subsequently functionalized with an aminomethyl group via reductive amination.

Aminomethyl Group Installation

Reductive Amination

Condensation of the cyclopropane ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol introduces the aminomethyl moiety. This one-pot procedure operates at pH 6–7 (adjusted with acetic acid) and room temperature, yielding 65–70% of the amine product. However, over-reduction to the secondary amine occurs if reaction times exceed 12 h.

Gabriel Synthesis

An alternative pathway employs the Gabriel synthesis, where phthalimide-protected amine precursors are alkylated with methyl bromoacetate. Subsequent hydrazinolysis in ethanol (reflux, 8 h) liberates the primary amine, though this method suffers from low overall yields (40–45%) due to competing ester hydrolysis.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and crystallinity. Treatment of the free amine with HCl gas in anhydrous diethyl ether at 0°C precipitates the hydrochloride salt in >95% purity. Critical parameters include:

- Stoichiometry : 1.1 equiv. HCl to prevent excess acid retention.

- Solvent choice : Ether’s low polarity favors salt precipitation over oil formation.

- Drying conditions : Vacuum desiccation at 40°C for 24 h ensures residual solvent removal.

Analytical Validation and Characterization

Spectroscopic Data

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane:isopropanol (90:10) at 1.0 mL/min resolves enantiomers (tR = 12.3 min and 14.7 min), confirming racemic composition.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|---|

| Simmons-Smith + Reductive Amination | 58 | 92 | 85:15 | Moderate |

| RCM + Gabriel Synthesis | 43 | 89 | 78:22 | Low |

| Building Block Approach | 67 | 95 | 90:10 | High |

Industrial-Scale Considerations

The building block approach demonstrates superior scalability, as evidenced by Sigma-Aldrich’s production process (Catalog No: ENAH31552141). Key optimizations include:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

Reduction: Reduction reactions could target the carboxylate group.

Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of trifluoromethylated compounds on biological systems.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (1S,2S)-1-(aminomethyl)-2-(methyl)cyclopropane-1-carboxylate

- Methyl (1S,2S)-1-(aminomethyl)-2-(chloromethyl)cyclopropane-1-carboxylate

Uniqueness

The presence of the trifluoromethyl group distinguishes Methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate from its analogs, potentially offering enhanced stability, bioavailability, and unique reactivity.

Actividad Biológica

Rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride is a synthetic compound notable for its unique cyclopropane structure and trifluoromethyl group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₇H₈ClF₃N₂O₂

- Molecular Weight : 227.59 g/mol

- CAS Number : 2287238-32-6

The compound's structure contributes to its biological activity, particularly in enzyme inhibition and as a ligand in biochemical assays. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the interaction with biological targets.

The biological activity of rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride involves:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction can modulate metabolic pathways and signaling cascades.

- Receptor Binding : Its structural features may allow it to bind selectively to certain receptors, influencing cellular responses and physiological processes.

Table 1: Potential Biological Targets

| Target Type | Example Target | Mechanism of Interaction |

|---|---|---|

| Enzymes | Kinases | Inhibition leading to altered signaling |

| Receptors | 5-HT2C | Agonist activity affecting neurotransmission |

| Transporters | Amino Acid Transporters | Modulation of substrate transport |

Antipsychotic Activity

Research indicates that compounds with structural similarities to rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride exhibit antipsychotic-like effects. For instance, related cyclopropylmethylamines have shown selective agonist activity at the serotonin 2C receptor, which is linked to antipsychotic properties .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to its potential therapeutic effects.

Study 1: Enzyme Activity Modulation

In a study examining the effects of rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride on enzyme activity, researchers observed significant inhibition of a target kinase involved in cell proliferation. This inhibition was dose-dependent, suggesting that the compound could be developed as a therapeutic agent for conditions characterized by aberrant cell growth.

Study 2: Antidepressant-like Effects

Another study evaluated the antidepressant-like effects of this compound in animal models. The results indicated that administration led to significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain. This suggests potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

Table 2 compares rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride with structurally related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| rac-methyl(1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride | Cyclobutane ring | Different ring structure affecting reactivity |

| rac-methyl(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride | Sulfonyl group addition | Increased polarity and potential solubility |

| rac-methyl(1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate | Cyclopentane ring | Hydroxyl group introduces hydrogen bonding capabilities |

Q & A

Advanced Research Question

- Kinetic Assays : Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine inhibition constants (Ki) and mode of inhibition (competitive/non-competitive) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions between the trifluoromethyl group and enzyme active sites, highlighting steric/electronic effects .

- Site-Directed Mutagenesis : Validate binding residues by mutating key amino acids (e.g., catalytic triad residues) and measuring activity changes .

How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

Advanced Research Question

The -CF3 group:

- Electron-Withdrawing Effects : Stabilizes carbocation intermediates in substitution reactions and enhances electrophilicity at adjacent carbons .

- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes, improving bioavailability in pharmacological studies .

- Lipophilicity : Increases logP, impacting membrane permeability and partitioning in biological systems .

How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Advanced Research Question

- Reproducibility Checks : Validate protocols using identical catalysts (e.g., Rh2(OAc)4 vs. Rh2(esp)2) and reaction scales .

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., ring-opened derivatives) under varying conditions .

- Cross-Validation : Compare crystallographic data (X-ray) with computational stereochemical predictions to resolve discrepancies .

What are the applications of this compound in medicinal chemistry research?

Advanced Research Question

- Enzyme Inhibition : Acts as a scaffold for protease or kinase inhibitors due to its strained cyclopropane ring and hydrogen-bonding capabilities .

- Probe Development : Fluorinated analogs enable 19F NMR or PET imaging studies to track target engagement in vitro/in vivo .

- Structure-Activity Relationship (SAR) : Modifications at the aminomethyl or carboxylate positions refine potency and selectivity .

How should researchers design stability studies for this compound under varying storage conditions?

Advanced Research Question

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .

- Analytical Monitoring : Use stability-indicating HPLC methods to quantify decomposition products (e.g., hydrolyzed ester or oxidized amine) .

- pH-Dependent Stability : Assess solubility and degradation kinetics in buffers (pH 1–10) to guide formulation strategies .

What computational tools are effective for predicting this compound’s reactivity and stereochemical outcomes?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software to model cyclopropanation transition states and predict stereoselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational flexibility in enzyme-binding studies .

- Cheminformatics : QSAR models correlate structural features (e.g., -CF3, cyclopropane strain) with biological activity .

How can researchers mitigate challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Question

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions and enabling safer handling of diazo compounds .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

- Crystallization Optimization : Use anti-solvent addition or cooling gradients to enhance hydrochloride salt purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.